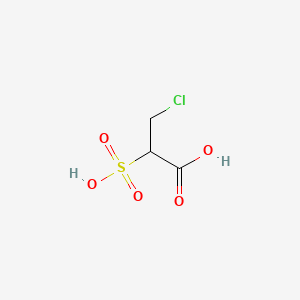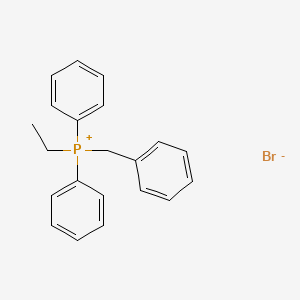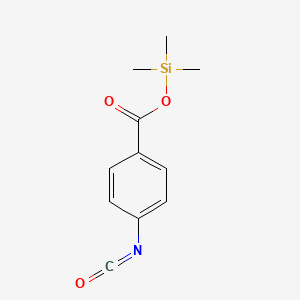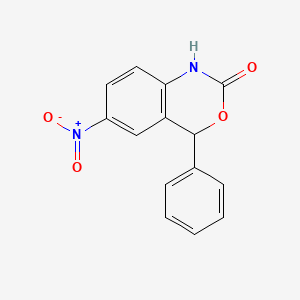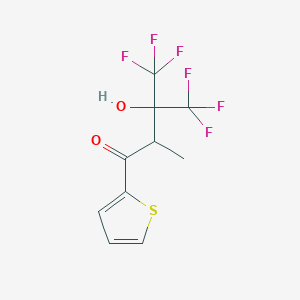![molecular formula C6H10OS2 B14688950 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane CAS No. 35538-61-5](/img/structure/B14688950.png)
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of oxygen and sulfur atoms within its structure. This compound is notable for its unique double-chair conformation, which is influenced by lone pair repulsions . The bicyclo[3.3.1]nonane framework is prevalent in many biologically active natural products, making it a subject of interest in various fields of research .
Preparation Methods
The synthesis of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves several routes. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. The synthetic routes often involve the use of organometallics and nanoconjugates for catalytic and biological applications . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane has a wide range of scientific research applications:
Chemistry: It is used in asymmetric catalysis and as a precursor for more complex synthetic targets.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the development of ion receptors, metallocycles, and molecular tweezers.
Mechanism of Action
The mechanism of action of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different heteroatoms.
9-Thiabicyclo[3.3.1]nonane: Another related compound with sulfur atoms in its structure.
3,7-Diazabicyclo[3.3.1]nonane: This compound contains nitrogen atoms and is used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
Properties
CAS No. |
35538-61-5 |
|---|---|
Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
3-oxa-7,9-dithiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10OS2/c1-5-3-8-4-6(9-5)2-7-1/h5-6H,1-4H2 |
InChI Key |
BCNAHBKYKLGMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(S2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



